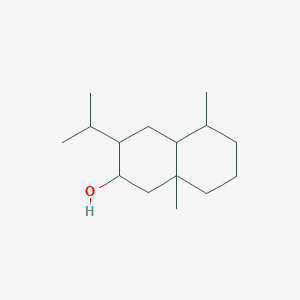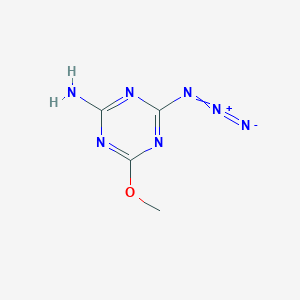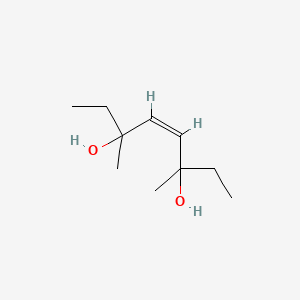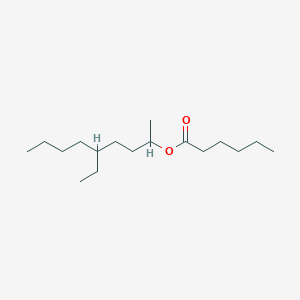
5-Ethylnonan-2-yl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylnonan-2-yl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from the reaction between 5-ethylnonan-2-ol and hexanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnonan-2-yl hexanoate typically involves the esterification reaction between 5-ethylnonan-2-ol and hexanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Reaction:
5-Ethylnonan-2-ol+Hexanoic acidH2SO45-Ethylnonan-2-yl hexanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylnonan-2-yl hexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and carboxylic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: 5-Ethylnonan-2-ol and hexanoic acid.
Reduction: 5-Ethylnonan-2-ol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
5-Ethylnonan-2-yl hexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-ethylnonan-2-yl hexanoate primarily involves its hydrolysis in biological systems. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 5-ethylnonan-2-ol and hexanoic acid. These products can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Methyl hexanoate: Another ester with a shorter carbon chain and different alcohol component.
Butyl hexanoate: An ester with a different alcohol component but the same carboxylic acid.
Uniqueness
5-Ethylnonan-2-yl hexanoate is unique due to its longer carbon chain and the presence of an ethyl group on the nonanol moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Propiedades
Número CAS |
5456-35-9 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
5-ethylnonan-2-yl hexanoate |
InChI |
InChI=1S/C17H34O2/c1-5-8-10-12-17(18)19-15(4)13-14-16(7-3)11-9-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
IDDUNDCVJUHAPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC(C)CCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




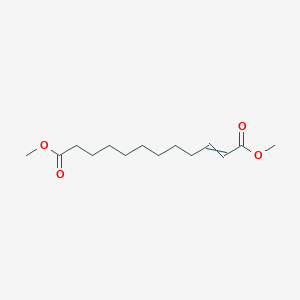
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
